3,6,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one

Description

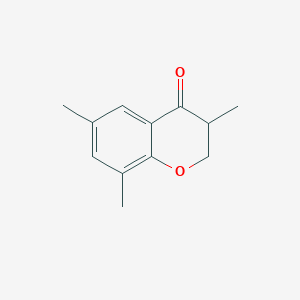

3,6,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one is a chromanone derivative characterized by a fused benzene and pyran ring system with methyl substituents at positions 3, 6, and 6. Chromanones are structurally related to flavonoids and exhibit diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-modulating properties .

Properties

CAS No. |

61995-65-1 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3,6,8-trimethyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C12H14O2/c1-7-4-8(2)12-10(5-7)11(13)9(3)6-14-12/h4-5,9H,6H2,1-3H3 |

InChI Key |

JBFDUXVKVSDDHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC2=C(C=C(C=C2C1=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic methods have been developed for the preparation of chroman-4-one derivatives, including 3,6,8-Trimethylchroman-4-one. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, followed by heating in a water bath at 75–80ºC for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for chroman-4-one derivatives often involve optimizing the synthetic routes mentioned above to achieve higher yields and cost-effectiveness. These methods may include the use of advanced catalysts and reaction conditions to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,6,8-Trimethylchroman-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at different positions on the chroman-4-one ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3,6,8-Trimethylchroman-4-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of pharmaceuticals, cosmetics, and agrochemicals

Mechanism of Action

The mechanism of action of 3,6,8-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Selected Benzopyranone Derivatives

Key Observations:

Substituent Effects on Polarity: Hydroxyl-rich compounds like dihydroquercetin exhibit high polarity and water solubility but face challenges in bioavailability due to rapid metabolism .

Stereochemical Complexity :

- Analogous compounds, such as (3R)-5,7-dihydroxy-6,8-dimethylchroman-4-one , require advanced techniques like ECD calculations to resolve absolute configurations, indicating that stereochemistry significantly impacts biological activity .

Synthetic Reactivity :

- Methyl groups at positions 3, 6, and 8 may hinder electrophilic substitution reactions compared to brominated derivatives, which are more reactive in coupling reactions .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Key Findings:

- Lipophilicity : Methyl groups in the target compound increase LogP compared to dihydroquercetin but remain less lipophilic than brominated or hexyl-substituted analogs.

- Solubility: The compound’s low solubility aligns with trends in methylated chromanones, necessitating formulation strategies like cyclodextrin complexation .

- Metabolic Stability : Methyl groups may slow phase I metabolism (e.g., CYP450 oxidation) compared to hydroxylated analogs, which undergo rapid glucuronidation .

Biological Activity

3,6,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one (also known as 3,6,8-trimethylchroman-4-one) is a compound belonging to the class of chroman derivatives. It has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 61995-65-1 |

| Molecular Formula | C12H14O2 |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 3,6,8-trimethyl-2,3-dihydrochromen-4-one |

| InChI Key | JBFDUXVKVSDDHJ-UHFFFAOYSA-N |

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antioxidant Activity

Studies have shown that this compound possesses strong antioxidant properties, which are essential for protecting cells from oxidative stress. Antioxidants can neutralize free radicals and reduce the risk of chronic diseases.

2. Antimicrobial Properties

Research highlights the antimicrobial effects of this compound against various pathogens. This activity suggests potential applications in treating infections or as a preservative in food and cosmetic products.

3. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various studies. It may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases.

4. Anticancer Activity

Preliminary studies indicate that this compound may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. This aspect requires further investigation to understand its mechanisms and efficacy.

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in oxidative stress and inflammation.

- Receptor Modulation: It could modulate receptors linked to inflammatory pathways or cancer cell proliferation.

Case Studies and Research Findings

A variety of studies have explored the biological activities of this compound:

- Antioxidant Studies: A study published in Phytochemistry found that derivatives of chroman compounds exhibit significant antioxidant activity through radical scavenging assays .

- Antimicrobial Research: Research highlighted in Chemical Book indicates that similar chroman derivatives possess broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .

- Anti-inflammatory Mechanisms: A study on natural compounds indicated that chroman derivatives can downregulate inflammatory markers in cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.